

Heterophos: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Heterophos*

Cat. No.: *B1199878*

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CAS Number: 40626-35-5

This technical guide provides an in-depth overview of **Heterophos** (O-ethyl O-phenyl S-propyl phosphorothioate), an organophosphate pesticide. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, toxicological insights, and its mechanism of action.

Chemical and Physical Properties

Heterophos is an organothiophosphate insecticide and nematicide.^{[1][2]} It is typically a colorless to pale yellow liquid with a characteristic odor.^[3] While it has low solubility in water, it is more soluble in organic solvents.^[3] The technical grade product is a racemic mixture of (R)- and (S)-enantiomers due to the chiral phosphorus center.^[2]

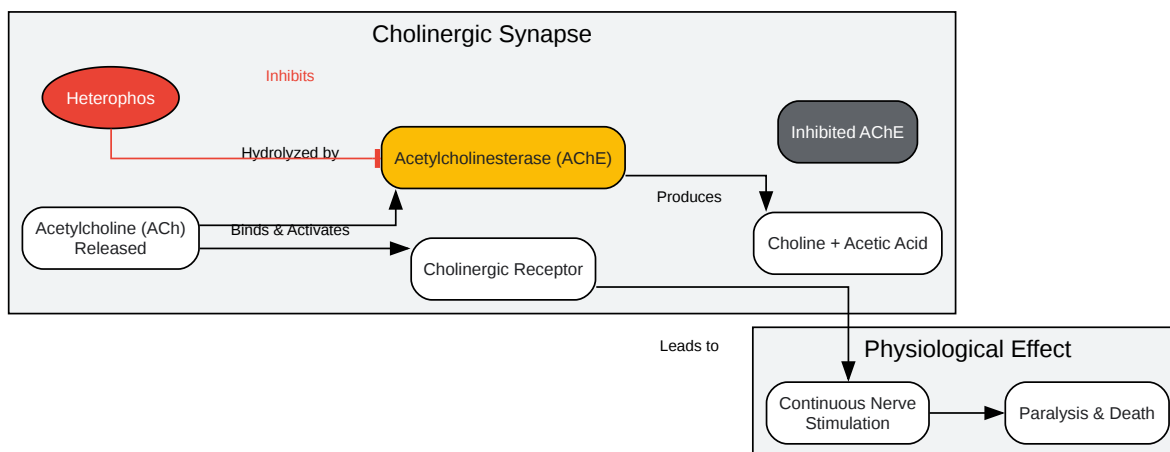
Table 1: Chemical and Physical Properties of **Heterophos**

Property	Value	Reference
CAS Number	40626-35-5	[1]
Molecular Formula	C ₁₁ H ₁₇ O ₃ PS	[2][4]
Molecular Weight	260.31 g/mol	[2]
Physical State	Colorless to pale yellow liquid (likely)	[3]
Solubility	Low in water, higher in organic solvents	[3]
Oral LD50 (Rat)	295 mg/kg	[5]
XLogP3	3.4	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	7	[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for **Heterophos**, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE). [1][3] AChE is crucial for the proper functioning of the nervous system. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process necessary for terminating nerve impulse transmission at cholinergic synapses.

By inhibiting AChE, **Heterophos** leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyper-excitation of the nervous system, paralysis, and ultimately, the death of the target pest. [1]



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*Mechanism of Acetylcholinesterase Inhibition by **Heterophos**.*

Experimental Protocols

General Analytical Method for Organophosphate Pesticide Residue

The analysis of **Heterophos** residues in environmental and biological samples typically follows established methods for organophosphate pesticides. These methods generally involve extraction, cleanup, and instrumental analysis.

- Sample Extraction:** Samples (e.g., fruits, vegetables, soil, water) are homogenized and extracted with an organic solvent such as acetone or acetonitrile.
- Cleanup:** The crude extract is then purified to remove interfering co-extractives. Solid-phase extraction (SPE) is a common cleanup technique.
- Instrumental Analysis:** The final determination is usually performed by gas chromatography (GC) coupled with a selective detector, such as a flame photometric detector (FPD) or a

nitrogen-phosphorus detector (NPD). Gas chromatography-mass spectrometry (GC-MS) can be used for confirmation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the AChE inhibitory activity of compounds like **Heterophos**.

a. Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of thiocholine (produced from the AChE-catalyzed hydrolysis of acetylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

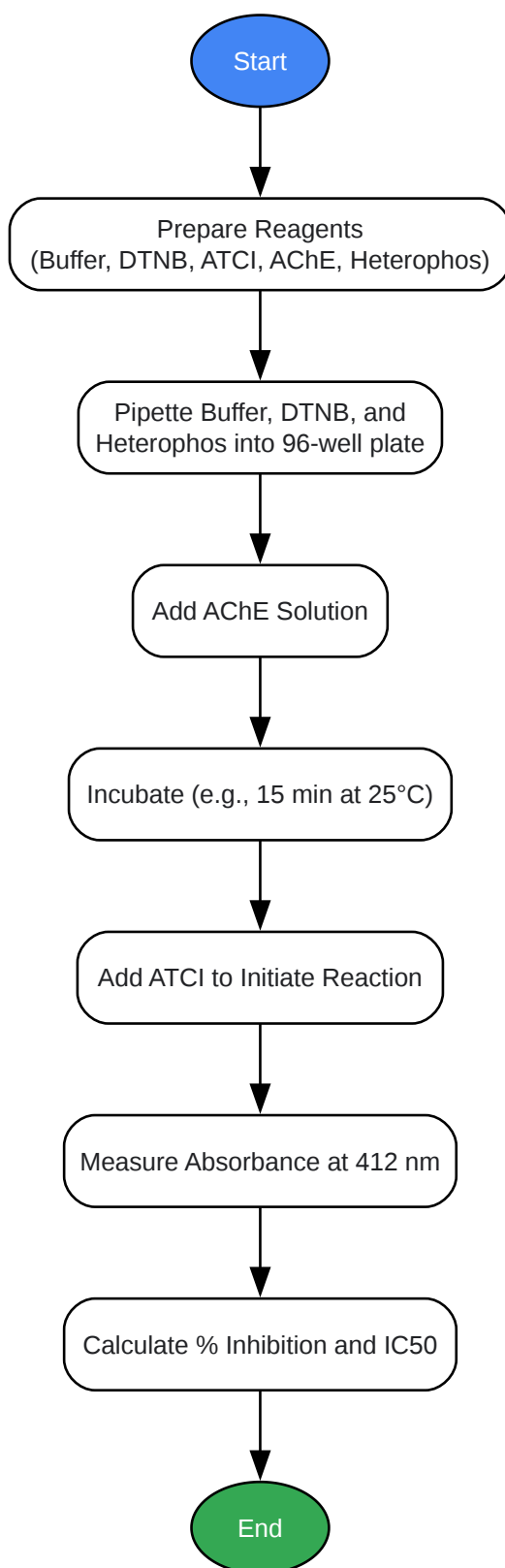
b. Reagents:

- Phosphate buffer (pH 8.0)
- Acetylthiocholine iodide (ATCI) solution
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
- Acetylcholinesterase (AChE) solution
- Test compound (**Heterophos**) solution at various concentrations

c. Procedure:

- In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution (or solvent control).
- Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
- Initiate the reaction by adding the ATCI solution.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.

- The percentage of inhibition is calculated by comparing the reaction rates of the test samples to that of the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) can then be determined.



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Workflow for Acetylcholinesterase Inhibition Assay.

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